1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine

Kinase inhibition PDE9 inhibition Target selectivity

1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine (CAS: 1247729-63-0) is a heterocyclic building block combining a pyrazole ring bearing a primary amine at the 3-position with a pyrimidin-2-ylmethyl substituent at N1. It has a molecular formula of C₈H₉N₅, a molecular weight of 175.20 g/mol, a calculated LogP of 0.43, one hydrogen bond donor, four hydrogen bond acceptors, and an Fsp³ of 0.125.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 1247729-63-0
Cat. No. B1527465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine
CAS1247729-63-0
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CN2C=CC(=N2)N
InChIInChI=1S/C8H9N5/c9-7-2-5-13(12-7)6-8-10-3-1-4-11-8/h1-5H,6H2,(H2,9,12)
InChIKeyVVHPFQMSFKQDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine (CAS 1247729-63-0): Structural Baseline and Comparator Context


1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine (CAS: 1247729-63-0) is a heterocyclic building block combining a pyrazole ring bearing a primary amine at the 3-position with a pyrimidin-2-ylmethyl substituent at N1. It has a molecular formula of C₈H₉N₅, a molecular weight of 175.20 g/mol, a calculated LogP of 0.43, one hydrogen bond donor, four hydrogen bond acceptors, and an Fsp³ of 0.125 . The compound serves as a versatile intermediate in medicinal chemistry for the synthesis of kinase-focused libraries, particularly those targeting CDK2, LRRK2, and PI3K pathways [1]. Its closest structural analogs differ by amino-group position (3-amine vs. 4-amine) or by additional ring substituents (methyl, bromo), which fundamentally alter target engagement profiles and physicochemical properties.

Why 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine Cannot Be Casually Replaced by Its In-Class Analogs


Although several compounds share the C₈H₉N₅ formula and a pyrimidin-2-ylmethyl-pyrazole core, the position of the amine group and the presence or absence of ring substituents create critical divergences in biological target space and physicochemical behavior. The 3-amine isomer is predominantly associated with kinase inhibition (CDK2, LRRK2, PI3K pathways) [1], whereas the 4-amine regioisomer is characterized as a phosphodiesterase 9 (PDE9) inhibitor [2]. This single-point regioisomerism results in a LogP difference of approximately 1.45 units (0.43 vs. –1.02), which substantially alters solubility and passive permeability profiles . Methyl or bromo substitutions on the pyrazole ring further increase molecular weight, introduce steric constraints, and modify hydrogen-bonding geometry, making the unsubstituted 3-amine scaffold uniquely suited as a fragment-sized starting point for kinase inhibitor optimization with balanced lipophilicity [3].

Quantitative Differentiation Evidence: 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine vs. Closest Analogs


Amino Group Position: Kinase vs. PDE9 Target Engagement Divergence

The 3-amine regioisomer (target compound) scaffolds kinase inhibitor design (CDK2, LRRK2, RIPK1, PI3K pathways), while the 4-amine analog is characterized as a selective PDE9 inhibitor. In vitro assay data for a representative pyrazol-4-amine PDE9 inhibitor show an IC50 of 8.3 nM against recombinant human PDE9A [1]. For the 3-amine scaffold class, representative thieno[3,2-c]pyrazol-3-amine derivatives achieve IC50 values of 3.1–3.4 nM against GSK-3β with acceptable kinase selectivity [2]. No direct head-to-head target-engagement comparison between these two regioisomers has been published; however, the divergent target classes (kinase vs. phosphodiesterase) indicate that the two compounds are not interchangeable in any assay context.

Kinase inhibition PDE9 inhibition Target selectivity Regioisomer pharmacology

Lipophilicity (LogP) Differentiation: Impact on Permeability and Solubility

The target compound (3-amine) has a calculated LogP of 0.43 , whereas the 4-amine regioisomer has a measured/calculated LogP of –1.02 . This difference of approximately 1.45 log units translates to a roughly 28-fold difference in octanol-water partition coefficient, placing the two compounds in distinct lipophilicity ranges relevant to passive membrane permeability and aqueous solubility. The 3-amine LogP of 0.43 falls within the optimal range (0–3) for oral drug-likeness per Lipinski guidelines, while the 4-amine LogP of –1.02 indicates substantially higher aqueous solubility but potentially limited passive permeability.

LogP Lipophilicity Drug-likeness ADME Permeability

Molecular Weight and Fragment-Like Character: Suitability for Fragment-Based Drug Discovery

With a molecular weight of 175.20 Da, the target compound falls within the 'fragment' space (MW < 300 Da), making it suitable for fragment-based drug discovery (FBDD) campaigns. In contrast, the 4-bromo analog (4-bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine, CAS 1247488-59-0) has a molecular weight of 254.09 Da , and the 5-methyl analog (5-methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine, CAS 1638927-41-9) has a molecular weight of 189.23 Da . The target compound's low molecular weight, combined with an Fsp³ of 0.125 indicating a relatively flat, aromatic structure, positions it as an ideal fragment hit for crystallographic screening and subsequent structure-guided optimization. The 4-bromo analog, while offering a synthetic handle for cross-coupling, adds 79 Da and increases molecular complexity.

Fragment-based drug discovery Molecular weight Ligand efficiency Fsp3

Hydrogen Bond Donor/Acceptor Equivalence with Differing Spatial Presentation

Both the target 3-amine and the 4-amine regioisomer share identical hydrogen bond donor (HBD = 1) and acceptor (HBA = 4) counts . However, the spatial orientation of the primary amine differs: in the 3-amine, the –NH₂ group is positioned adjacent to the N2 of the pyrazole ring, enabling a bidentate hydrogen-bonding motif with kinase hinge regions (as observed in pyrazol-3-amine CDK2 co-crystal structures) [1]; in the 4-amine, the amine is positioned at the pyrazole 4-position, presenting a distinct hydrogen-bonding vector that favors interaction with PDE9 catalytic domain residues such as Tyr424 [2]. This difference in hydrogen-bond geometry, despite identical HBA/HBD counts, results in mutually exclusive target binding profiles.

Hydrogen bonding Pharmacophore Binding mode Molecular recognition

Commercial Availability and Purity: Reproducible Sourcing for Screening Campaigns

The target compound is commercially available from multiple reputable vendors with a certified purity of 95% (Fluorochem F651558, Leyan 1303968) . The 4-amine regioisomer is also available at 95% purity (Enamine EN300-116025, Chembase CB242416) , while the 4-bromo analog (CAS 1247488-59-0) and the 5-methyl analog (CAS 1638927-41-9) are listed by multiple suppliers but with variable stock status. The target compound's consistent availability at 95% purity across multiple vendors reduces procurement risk for large-scale screening campaigns compared to less commonly stocked analogs.

Commercial sourcing Purity Vendor comparison Supply chain

Application Scenarios Where 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine Provides Verifiable Advantages


Kinase-Focused Fragment Library Construction for FBDD Campaigns

With a molecular weight of 175.20 Da, an Fsp³ of 0.125, and a LogP of 0.43, this compound is ideally sized and positioned for fragment-based drug discovery targeting kinases. Unlike the heavier bromo- and methyl-substituted analogs (MW 189–254 Da), this fragment-sized scaffold allows efficient fragment screening by X-ray crystallography or SPR, with ample room for subsequent fragment growth. Its 3-amine geometry provides the canonical bidentate hinge-binding motif required for ATP-competitive kinase inhibition. [1]

Kinase Selectivity Profiling and Chemoproteomic Probe Design

The 3-amine regioisomer is associated with engagement of multiple kinases including CDK2, LRRK2, RIPK1, GSK-3β, and PI3K isoforms. This broad kinase-targeting potential, combined with its clean, unsubstituted scaffold, makes it an attractive starting point for designing chemoproteomic probes (e.g., affinity-based probes or photoaffinity labels) to map kinome-wide target engagement. The 4-amine regioisomer would be entirely unsuitable for this application because it targets PDE9 rather than kinases. [2][3]

Cell-Based Antiproliferative Screening Against Cancer Cell Panels

Pyrimidinyl-pyrazole derivatives bearing the 3-amine motif have demonstrated antiproliferative activity against human lung cancer (A549), colorectal (HT-29), and breast cancer (MDA-MB-231) cell lines. The target compound's LogP of 0.43 provides a favorable balance of passive cell permeability and aqueous solubility, enabling cell-based assay compatibility without the need for high DMSO concentrations. This contrasts with the 4-amine regioisomer (LogP = –1.02), which may exhibit poor membrane permeability and consequently reduced intracellular target engagement. [4]

Medicinal Chemistry Lead Optimization with Synthetic Tractability

As an unsubstituted pyrazol-3-amine, the compound offers multiple synthetic diversification vectors: the primary amine can be acylated, sulfonylated, or coupled via Buchwald-Hartwig amination; the pyrazole C4 and C5 positions are available for electrophilic halogenation or cross-coupling; and the pyrimidine ring can undergo further functionalization. The 95% certified purity from multiple vendors ensures that initial structure-activity relationship (SAR) studies begin from a well-characterized, reproducible starting material, reducing the risk of impurity-driven false positives in biological assays.

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